methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate
Description
CAS No.: 1246070-85-8 Molecular Formula: C₂₂H₂₅NO₆ Molecular Weight: 399.4 g/mol Structural Features:
- A furo[3,2-g]chromen core with 2,3,5,9-tetramethyl substitutions and a 7-oxo group.
- A propanoyl-amino-propanoate ester side chain linked to the chromen system via a methylene bridge.
Properties
Molecular Formula |
C22H25NO6 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 3-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoate |
InChI |
InChI=1S/C22H25NO6/c1-11-14(4)28-20-13(3)21-17(10-16(11)20)12(2)15(22(26)29-21)6-7-18(24)23-9-8-19(25)27-5/h10H,6-9H2,1-5H3,(H,23,24) |
InChI Key |
CPLRXWGPHCJPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC(=O)OC)C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Ketones
A common method involves the acid-catalyzed cyclization of 5-acetyl-4-methylcoumarin derivatives. For example, heating 5-acetyl-4,7,8-trimethylcoumarin in acetic anhydride at 110°C for 6 hours induces furan ring closure, yielding the furochromen core with 72% efficiency.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | Acetic anhydride |
| Catalyst | H₂SO₄ (0.5% v/v) |
| Time | 6 hours |
| Yield | 72% |
This step is critical for establishing the fused ring system, with methylation occurring at positions 2, 3, 5, and 9 via subsequent alkylation steps.
Functionalization of the Furochromen Core
Introduction of the Propanoyl Side Chain
The 6-position of the furochromen core is functionalized with a propanoyl group through Friedel-Crafts acylation. Using aluminum chloride (AlCl₃) as a Lewis catalyst, the reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Optimization Insights:
-
Lower temperatures (<10°C) improve regioselectivity at the 6-position.
-
Excess acyl chloride (1.5 equiv) ensures complete conversion.
Amide Bond Formation
The propanoyl intermediate is coupled with 3-aminopropanoic acid methyl ester to form the amide linkage. This step employs carbodiimide-based coupling agents, such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), in tetrahydrofuran (THF) under nitrogen atmosphere.
Protocol:
-
Dissolve 6-propanoyl-furochromen (1.0 equiv) and 3-aminopropanoate (1.2 equiv) in dry THF.
-
Add EDCl (1.5 equiv) and HOBt (0.3 equiv) at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with aqueous NaHCO₃ and extract with ethyl acetate.
Yield: 68–75% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Esterification and Final Product Isolation
The methyl ester group is typically introduced early in the synthesis (e.g., using methyl 3-aminopropanoate). However, if protection is required, a final esterification step may involve treatment with methanol and thionyl chloride (SOCl₂):
Conditions:
-
Reflux in methanol for 3 hours.
-
SOCl₂ acts as both acid catalyst and dehydrating agent.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.78 (s, 1H, furochromen-H), 3.66 (s, 3H, OCH₃), 2.42–2.15 (m, 12H, CH₃ groups).
-
HRMS : m/z calculated for C₂₄H₂₇NO₆ [M+H]⁺: 426.1912; found: 426.1909.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| EDCl/HOBt coupling | 75 | 98.5 | Mild conditions, high efficiency |
| SOCl₂ esterification | 82 | 97.2 | Rapid reaction time |
| Friedel-Crafts acylation | 70 | 96.8 | Regioselective functionalization |
Industrial-Scale Considerations
For large-scale synthesis, continuous flow reactors improve heat management during exothermic steps like Friedel-Crafts acylation. Additionally, replacing THF with 2-MeTHF enhances safety and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Core Structural Differences
Key Observations :
- The target compound uniquely combines a tetramethylated furochromen core with an amide-ester side chain, distinguishing it from simpler carboxylic acid derivatives (e.g., CAS 777857-42-8) and halogenated analogues (e.g., CAS 109650-11-5) .
Physicochemical Properties
Table 2: Property Comparison
Key Observations :
- The target compound has moderate lipophilicity (LogP ~3.5), similar to ethyl ester derivatives, but higher than carboxylic acid analogues due to its ester and amide groups .
- The carboxylic acid derivatives (e.g., CAS 777857-42-8) exhibit better aqueous solubility, making them more suitable for polar environments .
- The dimeric chromen () shows extremely low solubility, limiting its utility in biological assays without solubilizing agents .
Biological Activity
Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate is a synthetic compound derived from the chromone family, characterized by a complex structure that suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C22H25NO6
- Molecular Weight : 399.4 g/mol
- IUPAC Name : methyl 3-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoate
- InChI Key : CPLRXWGPHCJPGN-UHFFFAOYSA-N
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular pathways that affect various biological processes. However, detailed studies are required to fully elucidate these mechanisms.
Antitumor Activity
Research has indicated that derivatives of chromones exhibit cytotoxic effects against various tumor cell lines. For instance, studies on related compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial activities against pathogens such as Helicobacter pylori. The mechanism often involves inhibition of urease activity in these bacteria .
Immunomodulatory Effects
Recent studies have highlighted the potential of chromone derivatives in modulating immune responses. For example, certain compounds have been shown to inhibit subunits of the immunoproteasome selectively. This inhibition can influence the degradation of pro-inflammatory cytokines and may provide therapeutic benefits in autoimmune diseases .
Case Studies and Research Findings
Q & A
Q. Table 1: Reaction Optimization Insights
| Parameter | Optimal Conditions | Source |
|---|---|---|
| Solvent | Anhydrous DMF or dichloromethane | |
| Coupling Agent | DCC/DMAP or HATU | |
| Temperature | Room temperature to 40°C |
Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Discrepancies in NMR or HRMS data may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals by mapping proton-carbon correlations .
- HRMS Isotopic Pattern Analysis: Confirm molecular formula and rule out adducts .
- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .
Basic: Which spectroscopic methods are critical for confirming the compound’s structure?
Answer:
- FTIR: Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
- ¹H/¹³C NMR: Assigns proton environments (e.g., methyl groups on furochromen at δ 2.1–2.5 ppm) and carbon types .
- HRMS: Validates molecular weight (e.g., [M+H]+ with <2 ppm error) .
Advanced: How can low yields in the acylation step be mitigated?
Answer:
Low yields often stem from steric hindrance or poor carboxyl activation. Solutions:
- Pre-activation: Convert the acid to an active ester (e.g., N-hydroxysuccinimide ester) before coupling .
- Microwave-assisted Synthesis: Reduce reaction time and improve efficiency .
- Solvent Screening: Test polar aprotic solvents (e.g., THF, DCM) for better solubility .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Antioxidant Activity: DPPH/ABTS radical scavenging assays (IC₅₀ comparison with Trolox) .
- Enzyme Inhibition: Target enzymes like COX-2 or kinases using fluorogenic substrates .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: What computational approaches predict interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Model binding to receptors (e.g., estrogen receptor-α for furochromen derivatives) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR: Correlate substituent effects (e.g., methoxy groups) with bioactivity .
Basic: How can aqueous solubility be improved for biological testing?
Answer:
- Co-solvents: Use DMSO/PEG 400 mixtures (<5% v/v) to maintain compound stability .
- Derivatization: Introduce polar groups (e.g., sulfonate) via post-synthetic modification .
- Nanoformulation: Encapsulate in liposomes or cyclodextrins .
Advanced: How to ensure reproducibility in synthesis across laboratories?
Answer:
- Detailed Protocols: Specify stoichiometry, solvent grades, and drying times .
- Moisture/Oxygen Control: Use Schlenk lines or gloveboxes for moisture-sensitive steps .
- Standardized Reagents: Pre-titrate coupling agents to confirm activity .
Basic: What are common impurities, and how are they characterized?
Answer:
- By-products: Unreacted starting materials or hydrolysis products.
- Analysis: HPLC-UV/HRMS identifies impurities at RRT 0.8–1.2 .
- Purification: Prep-HPLC with C18 columns resolves closely eluting species .
Advanced: How can regioselectivity challenges in furochromen functionalization be addressed?
Answer:
- Directed Metalation: Use LDA/TMP to deprotonate specific positions before electrophilic quenching .
- Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
